molecular formula C24H26N6O3 B11234302 N4-(benzo[d][1,3]dioxol-5-yl)-N6-(3-isopropoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N4-(benzo[d][1,3]dioxol-5-yl)-N6-(3-isopropoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11234302
M. Wt: 446.5 g/mol
InChI Key: OIIKHWURAZQRKB-UHFFFAOYSA-N
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Description

N4-(Benzo[d][1,3]dioxol-5-yl)-N6-(3-isopropoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 1-phenyl group at the pyrazole ring’s 1-position.
  • N4-substitution with a benzo[d][1,3]dioxol-5-yl group (a bicyclic, electron-rich aromatic system with two oxygen atoms).
  • N6-substitution with a 3-isopropoxypropyl chain (a flexible ether-containing alkyl group).

Properties

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

IUPAC Name

4-N-(1,3-benzodioxol-5-yl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H26N6O3/c1-16(2)31-12-6-11-25-24-28-22(27-17-9-10-20-21(13-17)33-15-32-20)19-14-26-30(23(19)29-24)18-7-4-3-5-8-18/h3-5,7-10,13-14,16H,6,11-12,15H2,1-2H3,(H2,25,27,28,29)

InChI Key

OIIKHWURAZQRKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazolopyrimidine Core: This involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction.

    Attachment of the Propan-2-yloxypropyl Chain: This step involves the alkylation of the pyrazolopyrimidine core with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit anticancer properties. These compounds can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that derivatives can effectively target and inhibit the activity of protein kinases such as CDK2 and AKT, which are crucial in cell cycle regulation and survival pathways in cancer cells .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by modulating pathways involved in inflammatory responses. Pyrazolo[3,4-d]pyrimidines have been linked to inhibiting cyclooxygenase (COX) enzymes, which play a key role in prostaglandin synthesis during inflammatory processes .

Antimicrobial Properties

Similar compounds have been evaluated for their antimicrobial efficacy against various pathogens. The presence of the dioxole ring may enhance interaction with microbial targets, leading to effective inhibition of bacterial growth .

Organic Electronics

The unique electronic properties of pyrazolo[3,4-d]pyrimidines make them suitable candidates for organic semiconductors. Their ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable charge transport characteristics .

Sensors

The incorporation of this compound into sensor technology has been explored. Its ability to interact with specific analytes can be harnessed for the development of chemical sensors that detect environmental pollutants or biological markers .

Case Studies

StudyFocusFindings
Tanitame et al., 2004Anticancer ActivityDemonstrated inhibition of CDK2 by pyrazolo[3,4-d]pyrimidine derivatives .
Chimenti et al., 2006Anti-inflammatory EffectsShowed reduced COX activity in vitro with related compounds .
Shen et al., 2011Antimicrobial PropertiesEvaluated effectiveness against Gram-positive bacteria; promising results noted .

Mechanism of Action

The mechanism by which N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE exerts its effects involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been found to:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally analogous compounds from the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name N4 Substituent N6 Substituent Position 1 Molecular Weight (g/mol) Solubility (μg/mL, pH 7.4) Key Features References
Target Compound Benzo[d][1,3]dioxol-5-yl 3-Isopropoxypropyl Phenyl ~436.5* Not reported Bicyclic N4 group (enhanced electron density), flexible ether chain at N6 -
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-Dimethylphenyl 3-Methoxypropyl Phenyl ~408.5* Not reported Electron-donating methyl groups (N4), shorter ether chain (N6)
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl Ethyl Methyl 316.79 0.5 Electron-withdrawing Cl (N4), compact alkyl chain (N6), low solubility
N4-(4-Methylbenzyl)-N3-phenyl-pyrazolo[3,4-d]pyrimidine-3,4-diamine 4-Methylbenzyl - - ~349.4* Not reported Bulky benzyl group at N4, distinct substitution pattern (N3 vs. N6)

*Molecular weights estimated based on substituent contributions.

Key Findings:

N4 Substituent Effects :

  • The benzo[d][1,3]dioxol-5-yl group in the target compound provides a rigid, electron-rich aromatic system, contrasting with 3,4-dimethylphenyl (electron-donating, ) and 3-chloro-4-methylphenyl (electron-withdrawing, ). This difference may influence π-π stacking interactions or binding affinity in biological targets .
  • The 4-methylbenzyl group in introduces steric bulk but lacks the oxygen-mediated polarity of the benzodioxol system .

N6 Substituent Effects :

  • The 3-isopropoxypropyl chain in the target compound offers greater flexibility and lipophilicity compared to 3-methoxypropyl () and ethyl (). This may enhance membrane permeability but reduce aqueous solubility .
  • ’s ethyl substituent correlates with low solubility (0.5 μg/mL), suggesting that longer chains with ether linkages (e.g., isopropoxypropyl) might moderately improve solubility .

In contrast, methyl () reduces steric hindrance but limits π-system interactions .

Hydrogen Bonding and Crystal Packing :

  • The diamine core in all compounds enables hydrogen bonding, but the benzodioxol group’s oxygen atoms (target compound) may introduce additional acceptor sites, influencing crystal packing or solubility (cf. on hydrogen-bonding patterns) .

Biological Activity

N4-(benzo[d][1,3]dioxol-5-yl)-N6-(3-isopropoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this pyrazolo[3,4-d]pyrimidine derivative typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo core followed by functionalization at the N4 and N6 positions. Common reagents and conditions include:

  • Reagents : Various coupling agents and solvents are utilized to facilitate the reaction.
  • Conditions : Temperature and pressure are optimized for maximum yield.

Antimicrobial Properties

Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit antimicrobial properties. For instance, derivatives similar to N4-(benzo[d][1,3]dioxol-5-yl)-N6-(3-isopropoxypropyl)-1-phenyl have shown activity against various bacterial strains. A study demonstrated that certain pyrazolo derivatives possess significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound also shows promise in anticancer applications. Pyrazolo derivatives have been reported to inhibit tumor growth in vitro and in vivo. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Anti-inflammatory Effects

Additionally, compounds within this class have been explored for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making them potential candidates for treating inflammatory diseases .

Research Findings

A summary of relevant studies on the biological activity of similar compounds is presented below:

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial properties of pyrazolo[3,4-d]pyrimidines, researchers found that derivatives similar to N4-(benzo[d][1,3]dioxol-5-yl)-N6-(3-isopropoxypropyl)-1-phenyl were effective against resistant strains of bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.

Case Study 2: Anticancer Potential

Another significant study evaluated the anticancer potential of a series of pyrazolo[3,4-d]pyrimidines. The results indicated that these compounds could effectively inhibit cell proliferation in various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic window.

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